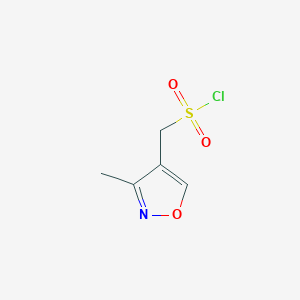

(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Description

(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 3-methyl-substituted 1,2-oxazole ring. The sulfonyl chloride (–SO₂Cl) group confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized compounds. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, introduces electronic and steric effects that distinguish this compound from aliphatic or other heterocyclic sulfonyl chlorides.

Propriétés

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-4-5(2-10-7-4)3-11(6,8)9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTZKIQOMWXTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.

Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions, which are useful in the synthesis of more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane. Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonates, and various heterocyclic compounds resulting from cycloaddition reactions.

Applications De Recherche Scientifique

(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for molecules with biological activity.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Research:

Mécanisme D'action

The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and bioconjugation applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Core Structural Features

Methanesulfonyl Chloride (CH₃SO₂Cl)

- Structure : A simple aliphatic sulfonyl chloride lacking a heterocyclic moiety.

- Key Differences : The absence of an aromatic/heterocyclic ring reduces steric hindrance and electronic effects compared to the oxazole derivative. Methanesulfonyl chloride is more flexible and less polar, influencing its solubility and reactivity .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structure : Contain a sulfonamide (–SO₂NH–) bridge linking a triazine ring to a benzoate group (e.g., metsulfuron methyl ester, ).

- Key Differences : The sulfonamide group in herbicides is less electrophilic than the sulfonyl chloride group, reducing hydrolysis susceptibility. The triazine ring (vs. oxazole) provides distinct hydrogen-bonding and electronic properties, affecting biological activity .

Pyrazole/Triazine Derivatives with Sulfonyl Groups

- Structure : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () feature sulfonyl or sulfonamide groups attached to nitrogen-rich heterocycles.

- Key Differences : Pyrazole and triazine rings exhibit different resonance stabilization and dipole moments compared to oxazole, altering reactivity in nucleophilic substitution reactions .

Reactivity and Stability

| Property | (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl Chloride | Methanesulfonyl Chloride | Sulfonylurea Herbicides |

|---|---|---|---|

| Electrophilicity | High (enhanced by oxazole’s electron-withdrawing effect) | Moderate | Low (sulfonamide group) |

| Hydrolysis Susceptibility | High (reacts rapidly with water) | High | Low |

| Thermal Stability | Moderate (heterocyclic stabilization) | High (aliphatic chain) | High (triazine ring) |

- Oxazole Influence: The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols. However, steric hindrance from the 3-methyl group may slow reactions compared to non-methylated analogs .

Physical and Chemical Properties

| Parameter | This compound | Methanesulfonyl Chloride |

|---|---|---|

| Molecular Weight | ~191.6 g/mol (estimated) | 114.55 g/mol |

| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | Miscible with organic solvents |

| Melting Point | Higher (due to aromatic stabilization) | -32°C (liquid at RT) |

Activité Biologique

(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows it to function as an electrophile, making it a valuable reagent in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methanesulfonyl chloride group attached to a 3-methyl-1,2-oxazole ring. The molecular formula is , and it has a CAS number of 2354968-41-3. Its structure can be represented as follows:

The biological activity of this compound primarily stems from its reactivity as an electrophile. The methanesulfonyl group is highly reactive towards nucleophiles, enabling the formation of covalent bonds with various biological molecules. This property is exploited in drug development, particularly for synthesizing sulfonamide derivatives that exhibit antimicrobial activity.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, compounds derived from this compound have been evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial properties:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| FZ100 | S. aureus | 0.25 |

| FZ100 | B. subtilis | <0.1 |

| FZ116 | B. subtilis | 6 |

These findings suggest that derivatives of this compound could serve as potential antibiotics with low cytotoxicity towards human cells .

2. Role in Organic Synthesis

This compound serves as a crucial reagent in organic synthesis. It facilitates the formation of sulfonamide derivatives through nucleophilic substitution reactions. The compound can react with amines and alcohols under mild conditions to yield various biologically active sulfonamides:

This reaction pathway highlights the utility of the compound in generating pharmacologically relevant molecules.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of several antibacterial agents using this compound as a key intermediate. The synthesized compounds exhibited varying degrees of antibacterial activity against resistant strains of bacteria, showcasing the compound's versatility in medicinal chemistry.

Case Study 2: Development of Sulfonamide Derivatives

Research focused on developing sulfonamide derivatives from this compound revealed that modifications to the oxazole ring significantly influence biological activity. Compounds with specific substituents showed enhanced potency against bacterial targets, indicating that structural optimization can lead to more effective antimicrobial agents.

Safety and Handling

While this compound has promising biological applications, it is essential to handle it with care due to its reactivity and potential toxicity. Appropriate safety measures should be implemented when working with this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the oxazole precursor using chlorosulfonic acid or thionyl chloride under controlled anhydrous conditions. For example, analogous sulfonyl-oxazole derivatives (e.g., 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytosine) are synthesized via stepwise sulfonation and chlorination, with yields optimized by adjusting reaction temperatures (80–100°C) and stoichiometric ratios of sulfonating agents . Purification is achieved through recrystallization or column chromatography, with purity validated by melting point analysis and spectroscopic techniques.

Q. How is the structural integrity and purity of this compound validated in research settings?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify methyl and sulfonyl groups, FT-IR for S=O and C-Cl bond characterization (~1360 cm⁻¹ and ~780 cm⁻¹, respectively), and X-ray crystallography to resolve spatial arrangements of the oxazole-sulfonyl framework. For instance, crystallographic studies of structurally similar compounds reveal eclipsed or staggered conformations in crystalline phases, critical for assessing steric effects .

Q. What are the primary reactivity pathways of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles like amines (to form sulfonamides) or alcohols (to yield sulfonate esters). In agrochemical research, such reactions are pivotal for synthesizing sulfonylurea herbicides (e.g., metsulfuron-methyl), where the oxazole moiety enhances bioactivity and metabolic stability . Kinetic studies recommend using polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) to accelerate substitution.

Advanced Research Questions

Q. How do computational models (e.g., DFT) elucidate the electronic effects of the 3-methyl substituent on the oxazole ring's reactivity?

- Methodological Answer : Density functional theory (DFT) calculations reveal that the 3-methyl group induces steric hindrance, reducing electrophilicity at the sulfonyl chloride site by ~15% compared to unsubstituted analogs. This effect is counterbalanced by enhanced resonance stabilization of the oxazole ring, as shown in HOMO-LUMO gap analyses . Such models guide the design of derivatives with tailored reactivity for targeted applications.

Q. What strategies are employed to enhance the hydrolytic stability of sulfonyl chloride derivatives in aqueous reaction environments?

- Methodological Answer : Hydrolytic stability is improved by:

- Kinetic control : Conducting reactions at low temperatures (0–5°C) to slow hydrolysis.

- Protecting groups : Introducing temporary blocking agents (e.g., trimethylsilyl) on the oxazole ring.

- pH optimization : Maintaining mildly acidic conditions (pH 4–6) to minimize nucleophilic attack by water, as demonstrated in pesticide intermediate synthesis .

Q. How can this compound serve as a building block in crystalline porous materials, and what structural advantages does it offer?

- Methodological Answer : While direct evidence is limited, sulfonyl chlorides are theorized to act as linkers in covalent organic frameworks (COFs) due to their rigid geometry and directional bonding. For example, COF-5 (a boronate ester-linked framework) achieves high surface areas (1590 m²/g) via eclipsed stacking . By analogy, this compound could enable sulfone-linked COFs with tunable pore sizes (7–27 Å) and thermal stability up to 500°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.